molecular formula C18H13NO2 B14492015 2-(10H-Phenoxazin-10-YL)phenol CAS No. 63062-44-2

2-(10H-Phenoxazin-10-YL)phenol

Cat. No.: B14492015
CAS No.: 63062-44-2
M. Wt: 275.3 g/mol
InChI Key: LACMZCOPCRUYHI-UHFFFAOYSA-N
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Description

2-(10H-Phenoxazin-10-YL)phenol is a heterocyclic compound featuring a phenoxazine core fused to a phenolic hydroxyl group. Phenoxazine derivatives are structurally analogous to phenothiazines but replace the sulfur atom with oxygen, altering their electronic and biological properties . This compound is synthesized via homodimerization of anilines through a synchronous double direct oxidative amination reaction, a method distinct from traditional alkylation or coupling strategies . Its unique structure combines electron-rich aromatic systems (phenoxazine and phenol), making it valuable in materials science, particularly in studies of ultralong organic phosphorescence and aggregation-induced emission (AIE) .

Properties

CAS No.

63062-44-2

Molecular Formula

C18H13NO2

Molecular Weight

275.3 g/mol

IUPAC Name

2-phenoxazin-10-ylphenol

InChI

InChI=1S/C18H13NO2/c20-16-10-4-1-7-13(16)19-14-8-2-5-11-17(14)21-18-12-6-3-9-15(18)19/h1-12,20H

InChI Key

LACMZCOPCRUYHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C3=CC=CC=C3OC4=CC=CC=C42)O

Origin of Product

United States

Comparison with Similar Compounds

Key Insights :

  • Phenoxazine vs. Phenothiazine: The oxygen atom in phenoxazine increases electron density compared to sulfur in phenothiazines, affecting redox behavior and photophysical properties .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) reduce HOMO-LUMO gaps, while hydroxyl or acetic acid groups enhance solubility and intermolecular interactions .

Key Insights :

  • The oxidative homodimerization method for this compound avoids heavy-metal catalysts, aligning with green chemistry principles .
  • Low yields in Sonogashira coupling (e.g., ) highlight challenges in steric hindrance for ethynyl-substituted derivatives.

Key Insights :

  • Phenoxazine derivatives like PXZA excel in optoelectronics due to extended π-conjugation , while phenothiazines dominate in neuropharmacology .
  • The phenolic group in this compound may confer antioxidant properties, though specific studies are lacking.

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